molecular formula C8H8N4 B12816154 Pyrido[2,3-b]pyrazin-8-ylmethanamine

Pyrido[2,3-b]pyrazin-8-ylmethanamine

Cat. No.: B12816154
M. Wt: 160.18 g/mol
InChI Key: UDPOPWDGYUVIIF-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-8-ylmethanamine: is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with a methanamine group attached at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-b]pyrazin-8-ylmethanamine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine and glyoxal, the intermediate pyrido[2,3-b]pyrazine can be formed, which is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrido[2,3-b]pyrazin-8-ylmethanamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

pyrido[2,3-b]pyrazin-8-ylmethanamine

InChI

InChI=1S/C8H8N4/c9-5-6-1-2-11-8-7(6)10-3-4-12-8/h1-4H,5,9H2

InChI Key

UDPOPWDGYUVIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1CN)N=CC=N2

Origin of Product

United States

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